molecular formula C28H18O B13412494 1-(1-anthracenyl)-10H-anthracen-9-one

1-(1-anthracenyl)-10H-anthracen-9-one

Cat. No.: B13412494
M. Wt: 370.4 g/mol
InChI Key: NMWLFWNLEDOGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Anthracenyl)-10H-anthracen-9-one is a polycyclic aromatic ketone, characterized by its unique structure comprising two anthracene units connected via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-anthracenyl)-10H-anthracen-9-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of anthracene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Anthracenyl)-10H-anthracen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include anthraquinone derivatives, alcohol derivatives, and various substituted anthracenes.

Scientific Research Applications

1-(1-Anthracenyl)-10H-anthracen-9-one has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a probe in photochemical studies.

    Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in biochemical assays.

    Medicine: Research explores its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Industry: It is utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(1-anthracenyl)-10H-anthracen-9-one involves its interaction with molecular targets through its aromatic and carbonyl functional groups. These interactions can lead to the formation of charge-transfer complexes, influencing various biochemical pathways. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, inducing cell death in targeted cancer cells.

Comparison with Similar Compounds

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Anthraquinone: An oxidized derivative of anthracene with two carbonyl groups.

    1,2-Dihydroxyanthraquinone: A hydroxylated derivative of anthraquinone.

Uniqueness: 1-(1-Anthracenyl)-10H-anthracen-9-one stands out due to its dual anthracene structure, which imparts unique photophysical properties and enhances its applicability in advanced materials and photochemical research.

Properties

Molecular Formula

C28H18O

Molecular Weight

370.4 g/mol

IUPAC Name

1-anthracen-1-yl-10H-anthracen-9-one

InChI

InChI=1S/C28H18O/c29-28-23-12-4-3-9-20(23)16-22-11-6-14-25(27(22)28)24-13-5-10-21-15-18-7-1-2-8-19(18)17-26(21)24/h1-15,17H,16H2

InChI Key

NMWLFWNLEDOGSQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)C3=CC=CC4=CC5=CC=CC=C5C=C43)C(=O)C6=CC=CC=C61

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.